molecular formula C13H14N2O4S2 B1671588 Gliotoxin CAS No. 67-99-2

Gliotoxin

Cat. No. B1671588
CAS RN: 67-99-2
M. Wt: 326.4 g/mol
InChI Key: FIVPIPIDMRVLAY-RBJBARPLSA-N
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Description

Gliotoxin is a sulfur-containing mycotoxin that belongs to a class of naturally occurring 2,5-diketopiperazines . It is produced by several species of fungi, especially those of marine origin . It is associated with immunosuppression and acts by blocking membrane thiol groups .


Synthesis Analysis

Gliotoxin biosynthesis is regulated by a positive GliZ regulator . It is produced by a gli gene cluster . The transcription factor RglT is the main regulator of GliT, a GT protection mechanism . GtmA catalyzes the addition of methyl groups to the sulfur residues of dithiol gliotoxin to form nontoxic BmGT .


Molecular Structure Analysis

Gliotoxin is characterized by a disulfide bridge . It is a kind of epipolythiodioxopiperazine (EPT) derived from different fungi .


Chemical Reactions Analysis

Gliotoxin is highly toxic to A. fumigatus and this fungus has evolved self-protection mechanisms that include the GT efflux pump GliA, the GT neutralising enzyme GliT, and the negative regulation of GT biosynthesis by the bis-thiomethyltransferase GtmA . Formation of the disulfide bridge is done by GT oxidase GliT .


Physical And Chemical Properties Analysis

Gliotoxin has a molar mass of 326.39 g·mol−1 . It appears as a white to light yellow solid and has a density of 1.75 g/ml . It is soluble in DMSO .

Scientific Research Applications

Mechanisms and Effects of Gliotoxin

Gliotoxin, a fungal secondary metabolite, exhibits cytotoxic effects through various mechanisms. It suppresses macrophage immune function, triggers inflammation, antiangiogenesis, and DNA damage through reactive oxygen species (ROS) production. Additionally, it causes peroxide damage by inhibiting enzymes and induces apoptosis via different signal pathways. Notably, gliotoxin can serve as an antioxidant and has potential applications in diagnosing and treating HIV and as an anti-tumor agent. Its role in controlling plant pathogens like Pythium ultimum and Sclerotinia sclerotiorum is also significant (Ye et al., 2021).

Gliotoxin in Bone Marrow Transplantation

Gliotoxin selectively spares specific multipotent haemopoietic progenitor cells in bone marrow. This attribute was exploited in murine models, where gliotoxin-treated bone marrow was transplanted into irradiated recipients. The treatment prevented graft-versus-host disease and allowed the establishment of allogeneic bone marrow chimeras (Kobayashi et al., 1991).

Gliotoxin's Influence on Immune Response

At low doses, gliotoxin enhances lymphocyte activation by decreasing intracellular cyclic AMP levels, but at higher concentrations, it induces apoptosis. This dual effect on cell activation and apoptosis, mediated by changes in cAMP levels, highlights its potential as an immunosuppressive agent in preventing allograft rejection (Sutton et al., 1995).

Role in Aspergillus Fumigatus Virulence

Gliotoxin contributes to the virulence of Aspergillus fumigatus in nonneutropenic mice and fruit flies with functional phagocytes. It indicates that gliotoxin targets neutrophils or other phagocytes, playing a crucial role in pathogenesis during invasive aspergillosis (Spikes et al., 2008).

Antitumor and Antimicrobial Properties

Gliotoxin's antitumor properties, as well as its antimicrobial and antiviral activities, are well-documented. However, its general toxicity has limited its clinical use. Recently, its selective immunosuppressive properties have been explored for ex vivo tissue treatment to prevent tissue rejection (Scharf et al., 2016).

Potential in Apoptosis Induction

Studies have shown that gliotoxin induces apoptosis in various cell types, including human cervical cancer and chondrosarcoma cells. This apoptosis is mediated through the mitochondrial pathway, activating caspase family enzymes and altering the expression of apoptotic proteins (Nguyen et al., 2013).

Safety And Hazards

Gliotoxin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Gliotoxins can also be beneficial with different doses. Low doses of gliotoxin can be used as an antioxidant, in the diagnosis and treatment of HIV, and as an anti-tumor agent in the future . Gliotoxins have also been used in the control of plant pathogens, including Pythium ultimum and Sclerotinia sclerotiorum .

properties

IUPAC Name

(1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVPIPIDMRVLAY-RBJBARPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)[C@]23CC4=CC=C[C@@H]([C@H]4N2C(=O)[C@]1(SS3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60877179
Record name Gliotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gliotoxin

CAS RN

67-99-2
Record name Gliotoxin
Source CAS Common Chemistry
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Record name Gliotoxin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gliotoxin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione
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Record name GLIOTOXIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16,800
Citations
P Waring, J Beaver - General Pharmacology: The Vascular System, 1996 - Elsevier
… The mode of action of gliotoxin appears to be via covalent interaction to proteins through … and gliotoxin has been shown to inhibit a number of thiol requiring enzymes. 4. Gliotoxin is also …
Number of citations: 225 www.sciencedirect.com
DH Scharf, AA Brakhage… - Environmental …, 2016 - Wiley Online Library
Gliotoxin ( GT ) is the most important epidithiodioxopiperazine ( ETP )‐type fungal toxin. GT was originally isolated from T richoderma species as an antibiotic substance involved in …
SK Dolan, G O'Keeffe, GW Jones, S Doyle - Trends in microbiology, 2015 - cell.com
Gliotoxin biosynthesis is encoded by the gli gene cluster in Aspergillus fumigatus. The biosynthesis of gliotoxin is … A self-protection system against gliotoxin is present in A. fumigatus. …
Number of citations: 110 www.cell.com
MR Bell, JR Johnson, BS Wildi… - Journal of the American …, 1958 - ACS Publications
… bridge in gliotoxin at any positions other than 3 and 11. It is now clear that gliotoxin is an … Professor Braude rightly regarded the preparation of dehydrogliotoxin [mp, 184-185, XXmax …
Number of citations: 153 pubs.acs.org
RD Eichner, M Al Salami, PR Wood… - International journal of …, 1986 - Elsevier
… the inhibition by gliotoxin of phagocytosis of carbon particles by rodent macrophages also revealed gliotoxin-induced morphological alterations. Gliotoxin selectively affected glucose …
Number of citations: 161 www.sciencedirect.com
JR Johnson, WF Bruce, JD Dutcher - Journal of the American …, 1943 - ACS Publications
… Examination of the Xray diffraction pattern of gliotoxin, for which we are indebted to Dr. J. L. … atoms in crystalline gliotoxin. Since the striking fungicidal action of gliotoxin is the property …
Number of citations: 227 pubs.acs.org
RW Jones, JG Hancock - Microbiology, 1988 - microbiologyresearch.org
… in the presence of gliotoxin, which provides support for the idea that gliotoxin does not initially … to gliotoxin while the majority of gliotoxin uptake is complete within 10 min. Gliotoxin and …
Number of citations: 89 www.microbiologyresearch.org
PW Brian, HG Hemming - Annals of Applied Biology, 1945 - Wiley Online Library
Gliotoxin is shown to be a metabolic product of Trichoderma viride, and a … gliotoxin production. No organic supplements to a glucose‐mineral medium have been found to affect gliotoxin …
Number of citations: 276 onlinelibrary.wiley.com
M Schrettl, S Carberry, K Kavanagh, H Haas… - PLoS …, 2010 - journals.plos.org
… We also show that gliotoxin … that gliotoxin addition increases the production of GliT, and that GliT breaks the disulphide bond in gliotoxin which may be a step in the pathway for gliotoxin …
Number of citations: 194 journals.plos.org
C Kupfahl, A Michalka, C Lass-Flörl, G Fischer… - International Journal of …, 2008 - Elsevier
… gliotoxin is produced by fungi of the genus Aspergillus, including the important human pathogen Aspergillus fumigatus. Gliotoxin … fumigatus with the ability to produce gliotoxin and to …
Number of citations: 123 www.sciencedirect.com

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